Lipophilicity (LogP) Comparison: 7,7‑Difluoro vs. Parent 2‑Oxa‑5‑azabicyclo[4.1.0]heptane
The 7,7‑difluoro analogue exhibits a substantially higher lipophilicity. Computed LogP for the target compound is 0.993 [1], while the non‑fluorinated comparator returns a LogP of –0.4034 . The net increase is approximately 1.40 LogP units, representing a >25‑fold greater octanol–water partition coefficient.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | 0.993 |
| Comparator Or Baseline | 2-Oxa-5-azabicyclo[4.1.0]heptane: –0.4034 |
| Quantified Difference | +1.3964 LogP units |
| Conditions | Computed LogP; ChemBase (target) and Fluorochem (comparator) databases |
Why This Matters
A 1.4‑unit LogP shift can substantially improve membrane permeability and influence volume of distribution, making the difluoro scaffold better suited for targets that require moderate lipophilicity while preserving the rigid bicyclic framework.
- [1] ChemBase. 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane – ChemBase ID 282230. http://www.chembase.cn/molecule-282230.html (accessed 2026‑04‑25). View Source
